molecular formula C17H13BrClNO4 B4664049 (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate

(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate

Cat. No.: B4664049
M. Wt: 410.6 g/mol
InChI Key: JSMZSTNNYJHKRB-UHFFFAOYSA-N
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Description

(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate is an organic compound that features a bromine, nitro, and chlorobenzoate group attached to a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate typically involves multiple steps. One common approach starts with the bromination of 5,6,7,8-tetrahydronaphthalene to introduce the bromine atom. This is followed by nitration to add the nitro group. The final step involves esterification with 2-chlorobenzoic acid to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid or acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorobenzoate groups may also contribute to the compound’s activity by facilitating its binding to target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and nitro groups on the tetrahydronaphthalene core, along with the chlorobenzoate ester, makes it a versatile compound for various applications .

Properties

IUPAC Name

(1-bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO4/c18-15-11-6-2-1-5-10(11)9-14(20(22)23)16(15)24-17(21)12-7-3-4-8-13(12)19/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMZSTNNYJHKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)[N+](=O)[O-])OC(=O)C3=CC=CC=C3Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate
Reactant of Route 2
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate
Reactant of Route 3
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate
Reactant of Route 5
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate
Reactant of Route 6
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate

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